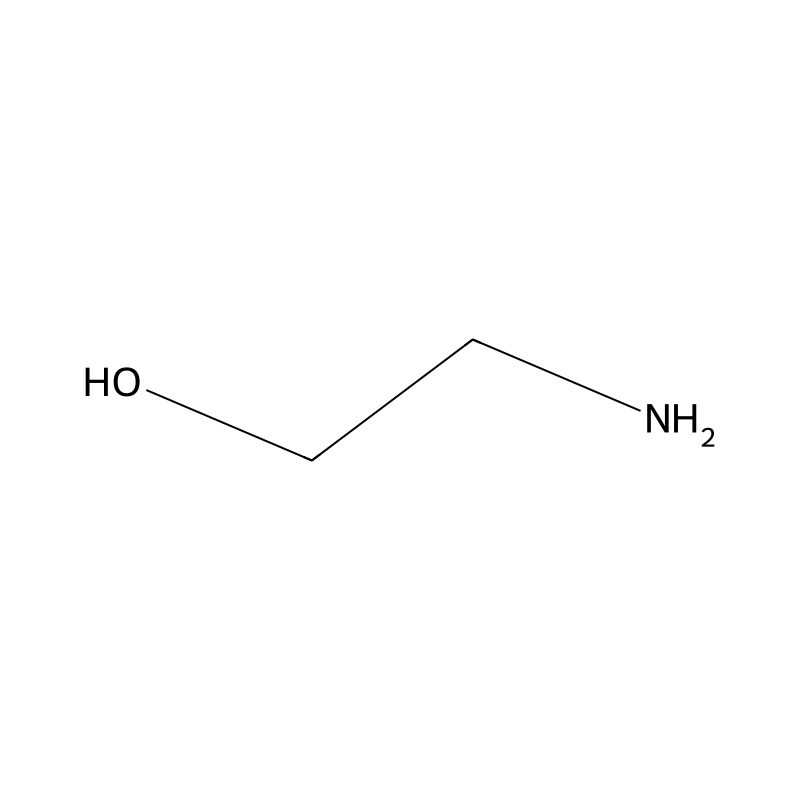

Ethanolamine

C2H7NO

H2NCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H7NO

H2NCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1X10+6 mg/L at 25 °C (miscible)

Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils

Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin

1000.0 mg/mL

Solubility in water: freely soluble

Miscible

Synonyms

Canonical SMILES

Carbon Dioxide Capture

Scientific Field: Environmental Science

Application Summary: Ethanolamine is used in the capture of CO2 from gas streams. This process is crucial in reducing greenhouse gas emissions.

Methods of Application: Ethanolamine is impregnated into high surface area supports (Amberlite IR120H, Ambersep 252H, Amberlite 200CNa, and Amberlite XAD7HP). The impregnation variables are optimized to maximize amine loading.

Surfactant Production

Scientific Field: Industrial Chemistry

Application Summary: Ethanolamine is used as a building block for the synthesis of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid.

Methods of Application: Ethanolamine is used in chemical reactions to produce surfactants.

Detergent Production

Application Summary: Ethanolamine is used as a feedstock for the production of detergents.

Methods of Application: In the production of detergents, ethanolamine is used in various chemical reactions.

Cosmetics and Personal Care Products

Scientific Field: Cosmetic Science

Application Summary: Ethanolamine is an essential component of various skincare formulations due to its role as a pH adjuster and emulsifier.

Methods of Application: Ethanolamine is added to cosmetic formulations during the manufacturing process.

Lubricant Production

Application Summary: Ethanolamine is used in the synthesis of lubricants.

Methods of Application: Ethanolamine is used in chemical reactions to produce lubricants.

Pharmaceutical Applications

Scientific Field: Pharmaceutical Science

Application Summary: Ethanolamine is used in the production of various pharmaceuticals.

Methods of Application: Ethanolamine is used in various chemical reactions to produce pharmaceuticals.

Origin of Life Research

Scientific Field: Astrobiology

Application Summary: Ethanolamine has been discovered in outer space and has particular relevance to possible origins of life on Earth. It is present in the water-soluble “heads” of phospholipids, which form all known cell membranes.

Methods of Application: Ethanolamine was identified in a molecular cloud in the interstellar medium, specifically in a complex in the Milky Way’s Galactic Center.

Nuclear Power Plant Applications

Scientific Field: Nuclear Engineering

Methods of Application: Ethanolamine is used in the secondary system of NPPs.

Pathogenicity and Metabolic Profile of Enterotoxigenic Escherichia coli

Scientific Field: Microbiology

Application Summary: Ethanolamine (EA) can be utilized by the pathogen enterotoxigenic Escherichia coli (ETEC) as a nitrogen source, which affects its virulence phenotype.

Methods of Application: The study involved the use of EA in the growth medium of ETEC and the subsequent analysis of its effect on the pathogenicity and metabolic profile of the bacteria.

Anti-Prion Compound

Scientific Field: Neurology

Application Summary: Ethanolamine has been identified as having anti-prion activity.

Methods of Application: The study involved the administration of ethanolamine to mice intracerebrally inoculated with RML scrapie prions.

Results: Oral administration of ethanolamine through drinking water delayed prion disease in mice.

Ethanolamine, also known as 2-aminoethanol, is an organic compound with the chemical formula C₂H₇NO. It is a colorless, viscous liquid that has a strong ammonia-like odor. Ethanolamine is classified as a bifunctional molecule, containing both a primary amine and a primary alcohol group. This unique structure allows it to participate in various

Ethanolamine plays various roles in biological systems. Here are two key mechanisms:

- Component of Cell Membranes: Phosphatidylethanolamine, a phospholipid containing ethanolamine, is a crucial component of cell membranes, especially in prokaryotes. It contributes to membrane fluidity and function [].

- Signaling Molecule Precursor: Ethanolamine serves as a precursor for the biosynthesis of palmitoylethanolamide (PEA), a signaling molecule that interacts with the endocannabinoid system and may influence pain perception and inflammation [].

Ethanolamine exhibits various biological activities:

- Cell Membrane Formation: It is crucial for the formation of cellular membranes as part of phospholipids. The presence of ethanolamine contributes to membrane fluidity and integrity .

- Signaling Molecules: Ethanolamine derivatives, such as N-acylethanolamines, play roles in physiological processes including seed germination and plant-pathogen interactions. They also act as precursors for endocannabinoids like anandamide, which modulates pain and inflammation responses .

- Microbial Metabolism: Certain bacteria produce ethanolamine deaminase, an enzyme that catalyzes the breakdown of ethanolamine into ammonia and acetaldehyde, facilitating its utilization as a nitrogen source .

Ethanolamine's unique structure allows it to effectively participate in biochemical processes essential for life while also serving critical industrial functions. Its role in forming cellular membranes distinguishes it from its derivatives like diethanolamine and triethanolamine, which have different applications primarily due to their increased hydrophilicity from additional hydroxyl groups .

Research on ethanolamine's interactions focuses on its environmental impact and reactivity:

- Atmospheric Reactions: Studies have shown that ethanolamine can react with hydroxyl radicals in the atmosphere, leading to degradation products that may influence air quality and climate change considerations

Ethanolamine (2-aminoethanol, MEA) is a colorless, viscous liquid with an ammonia-like odor. Its molecular weight is 61.08 g/mol, and it exhibits a melting point of 10.3°C and a boiling point of 170°C. Key physical properties include:

Property Value (20°C) Source Density 1.016–1.027 g/cm³ Vapor Pressure 0.48 mmHg Solubility in Water Miscible pKa (Amine Group) 9.50 The compound’s bifunctionality allows it to participate in acid-base reactions, esterification, and salt formation. For example, it reacts with CO₂ to form carbamates and with organic acids to generate esters.

Production Methods

Ethanolamine is primarily synthesized via the reaction of ethylene oxide (EO) with aqueous ammonia under controlled conditions. This process yields monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) in varying ratios, depending on stoichiometry and reaction parameters.

Traditional Industrial Synthesis

The non-catalytic liquid-phase reaction involves:

- Reaction: NH₃ + EO → MEA (1:1), DEA (1:2), TEA (1:3)

- Separation: Distillation to isolate MEA (99% purity), DEA, and TEA.

A typical plant produces 120,000 t/year of MEA, with capital costs exceeding $100 million.

Bio-Based Production

Recent advancements in biotechnology enable ethanolamine synthesis via L-serine decarboxylation using engineered microbial strains. This approach reduces reliance on petroleum-derived EO and aligns with sustainable chemistry goals.

Industrial Applications

Ethanolamine’s versatility drives its use across multiple industries:

Gas Purification

MEA is a primary absorbent for removing CO₂ and H₂S from natural gas. A 25–30% aqueous solution effectively reduces gas emissions, though degradation products (e.g., 2-imidazolidone) require periodic solution replacement.

Surfactants and Detergents

Diethanolamine (DEA) reacts with fatty acids to form surfactants used in laundry detergents, body washes, and agricultural pesticides. Its role as a pH stabilizer enhances product efficacy.

Pharmaceutical Intermediates

Ethanolamines serve as precursors for antihistamines (e.g., diphenhydramine) and chelating agents. MEA is also used in polyurethane foam catalysts and concrete admixtures.

Enhanced Oil Recovery (EOR)

MEA combined with surfactants reduces oil-water interfacial tension, improving crude oil extraction. Field tests demonstrate incremental recovery rates up to 20% in sandpack models.

Recent Research and Innovations

Astrochemical Significance

Ethanolamine has been detected in interstellar molecular clouds, suggesting its role in prebiotic chemistry. Its presence in phospholipids and potential to form glycine underscores its relevance to extraterrestrial life studies.

Process Intensification

Reactive distillation and dividing-wall columns improve ethanolamine production efficiency, reducing energy consumption and capital costs.

Biodegradable Alternatives

Bio-based ethanolamine production via bacterial fermentation offers a sustainable alternative to traditional methods, though scalability remains a challenge.

Economic and Market Trends

Global ethanolamine demand exceeds 1.5 million tonnes annually, driven by the oil/gas and detergent industries. Regional production hubs include Russia (25,000 t/year capacity) and the U.S., with emerging markets in Asia-Pacific.

Physical Description

Liquid; NKRA

Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH]

Liquid

COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

170.3 °C

171 °C

339 °F

Flash Point

86 °C

86 °C (187 °F)

185 °F (85 °C) (closed cup)

85 °C c.c.

186 °F

Heavy Atom Count

Vapor Density

2.1 (Air = 1)

Relative vapor density (air = 1): 2.1

2.1

Density

1.0180 g/cu cm at 20 °C

Relative density (water = 1): 1.02

1.02

LogP

-1.31 (LogP)

log Kow = -1.31

-1.31

-1.31 (estimated)

Odor

Odor Threshold

Odor Threshold High: 5.0 [mmHg]

Odor threshold (detect at 2.6 ppm and recognize at 5 ppm) from CHEMINFO

Water odor threshold: 20000 mg/L at pKa of 9.5. Air odor threshold: 2.6 ppm. Odor Safety Class: C. C= Odor safety factor from 1-26. Less than 50% of distracted persons perceive warning of TLV.

50% detection: 3-4 ppm; detection: 7.5-10 mg/m3

Decomposition

Melting Point

10.4 °C

Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/

10.5 °C

10 °C

51 °F

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Pharmacology

Vapor Pressure

0.4 [mmHg]

VP: 6 mm Hg at 60 °C

0.404 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 53

0.4 mmHg

Pictograms

Corrosive;Irritant

Other CAS

9007-33-4

Absorption Distribution and Excretion

The excretion rate in men was found to vary between 4.8 and 22.9 mg/day with a mean of 0.162 mg/kg /body weight/. 11 women were observed to excrete larger amounts, varying between 7.7 and 34.9 mg/day with a mean excretion rate of 0.492 mg/kg/day. The excretion rates in animals were approximately, for cats, 0.47 mg/kg/day; for rats, 1.46 mg/kg/day; and for rabbits, 1.0 mg/kg/day. From 6-47% of monoethanolamine administered to rats can be recovered in the urine.

Persistence of low levels of radioactivity in dog whole blood was obtained after admin of (14)C-labeled ethanolamine. Excretion of radioactivity as % of dose in dog urine was 11. After 24 hr total blood radioactivity as % of dose was 1.69.

/Ethanolamine/ is a normal urine constituent in man, excreted at a rate of 5-23 mg/day ... 40 percent of an administered dose is deaminated and excreted as urea.

For more Absorption, Distribution and Excretion (Complete) data for 2-AMINOETHANOL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Forty percent of (15)N-labeled ethanolamine appears as urea within 24 hr when it is given to rabbits, suggesting that it is deaminated. In rat liver homogenates, ethanolamine undergoes demethylation yielding formaldehyde.

Ethanolamine is a normal intermediate in the metabolism of some animal species, having a part in the formation of phospholipids and choline.

The distribution and metabolism of topical (14)C ethanolamine was studied in vivo, using athymic nude mice, human skin grafted onto athymic nude mice, and in vitro, using excised pig skin. Ethanolamine was the only radioactive phospholipid base detected in the human skin grafts, in the mouse skin, and in the pig skin. Ethanolamine that penetrated human skin grafts or mouse skin was extensively metabolized in the animal. The liver is a major site for metabolism of ethanolamine, containing over 24% of the applied radioactive dose. The kidneys, lungs, brain, and the heart contained 2.53, 0.55, 0.27, and 0.15% of the dose, respectively. Hepatic, human skin graft, and mouse skin proteins were also highly radioactive. Over 18% of the topical radioactive dose oxidized to (14)CO2 and 4.6% was excreted in the urine over 24 hr. Urea, glycine, serine, choline, and uric acid were the urinary metabolites of ethanolamine.

For more Metabolism/Metabolites (Complete) data for 2-AMINOETHANOL (10 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Fingolimod

Biological Half Life

Labeled MEA was administered to dogs. ... After 24 hr ... the half-life was 19 days.

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Fragrance Ingredients

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Cosmetics -> Buffering

EMISSION SCRUBBERS

Methods of Manufacturing

Prepared on a large scale by ammonolysis of ethylene oxide; ... also from nitromethane and formaldehyde.

General Manufacturing Information

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Utilities

Wholesale and Retail Trade

Textiles, apparel, and leather manufacturing

Transportation Equipment Manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Ethanol, 2-amino-: ACTIVE

Annual Capacity (millions of pounds, Feb, 2005): Seadrift, TX - 430; Taft, LA - 220; Bayport, TX - 45; Port Neches, TX - 350; Plaquemine, LA - 300

Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Method: NIOSH 3509, Issue 2; Procedure: ion chromatography; Analyte: 2-aminoethanol; Matrix: air; Detection Limit: 7 mg/sample.

Method: OSHA PV2111; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: 2-aminoethanol; Matrix: air; Detection Limit: 0.06 ppm.

Storage Conditions

Separate from oxidizing materials, acids, and halogens. Store in a cool, dry, well-ventilated location.

Interactions

Stability Shelf Life

Affected by light.

Dates

En Route to Zero Emissions for Power and Industry with Amine-Based Post-combustion Capture

David Danaci, Mai Bui, Camille Petit, Niall Mac DowellPMID: 34241997 DOI: 10.1021/acs.est.0c07261

Abstract

As more countries commit to a net-zero GHG emission target, we need a whole energy and industrial system approach to decarbonization rather than focus on individual emitters. This paper presents a techno-economic analysis of monoethanolamine-based post-combustion capture to explore opportunities over a diverse range of power and industrial applications. The following ranges were investigated: feed gas flow rate between 1-1000 kg ·s, gas CO

concentrations of 2-42%

, capture rates of 70-99%, and interest rates of 2-20%. The economies of scale are evident when the flue gas flow rate is <20 kg ·s

and gas concentration is below 20%

CO

. In most cases, increasing the capture rate from 90 to 95% has a negligible impact on capture cost, thereby reducing CO

emissions at virtually no additional cost. The majority of the investigated space has an operating cost fraction above 50%. In these instances, reducing the cost of capital (

, interest rate) has a minor impact on the capture cost. Instead, it would be more beneficial to reduce steam requirements. We also provide a surrogate model which can evaluate capture cost from inputs of the gas flow rate, CO

composition, capture rate, interest rate, steam cost, and electricity cost.

Synthesis and molecular targets of N-13-hydroxy-octadienoyl-ethanolamine, a novel endogenous bioactive 15-lipoxygenase-derived metabolite of N-linoleoyl-ethanolamine found in the skin and saliva

Francesco Tinto, Anne-Sophie Archambault, Élizabeth Dumais, Volatiana Rakotoarivelo, Magdalena Kostrzewa, Cyril Martin, Pier-Luc Plante, Yves Desjardins, Mélissa Simard, Roxane Pouliot, Luciano De Petrocellis, Alessia Ligresti, Vincenzo Di Marzo, Nicolas FlamandPMID: 33915294 DOI: 10.1016/j.bbalip.2021.158954

Abstract

N-Arachidonoyl-ethanolamine (AEA) is an endocannabinoid (eCB) and endogenous lipid mimicking many of the effects of Δ-tetrahydrocannabinol, notably on brain functions, appetite, pain and inflammation. The eCBs and eCB-like compounds contain fatty acids, the main classes being the monoacylglycerols and the N-acyl-ethanolamines (NAEs). Thus, each long chain fatty acid likely exists under the form of a monoacylglycerol and NAE, as it is the case for arachidonic acid (AA) and linoleic acid (LA). Following their biosynthesis, AA and AEA can be further metabolized into additional eicosanoids, notably by the 15-lipoxygenase pathway. Thus, we postulated that NAEs possessing a 1Z,4Z-pentadiene motif, near their omega end, would be transformed into their 15-lipoxygenase metabolites. As a proof of concept, we investigated N-linoleoyl-ethanolamine (LAE). We successfully synthesized LEA and LEA-d

as well as their 15-lipoxygenase-derived derivatives, namely 13-hydroxy-9Z,11E-octadecadienoyl-N-ethanolamine (13-HODE-EA) and 13-HODE-EA-d

, using Novozyme 435 immobilized on acrylic resin and soybean lipoxygenase respectively. We also show that both human 15-lipoxygenase-1 and -2 can biosynthesize 13-HODE-EA. Co-incubation of LEA and LA with either human 15-lipoxygenase led to the biosynthesis of 13-HODE-EA and 13-HODE in a ratio equal to or greater than 3:1, indicating that LEA is preferred to LA by these enzymes. Finally, we show that 13-HODE-EA is found in human saliva and skin and is a weak although selective TRPV1 agonist. The full biological importance of 13-HODE-EA remains to be explored.

Experimental studies on CO

Muthumari Perumal, Dhanalakshmi Jayaraman, Ambedkar BalrajPMID: 33721628 DOI: 10.1016/j.chemosphere.2021.130159

Abstract

Solvent-based post-combustion COcapture process is recently carried out using chemical absorption with aqueous blends of Monoethanolamine (MEA) and Ionic Liquids (IL) as promising solvents. In the present work, the blends of MEA and TetraButylAmmonium Hydroxide [TBA][OH] have been used for CO

absorption and desorption process. The solubility of CO

is investigated with aqueous mixtures for various carbon loading time by varying compositions of MEA and [TBA][OH] as 30 wt%, 28 wt%, 25 wt%, 20 wt% and 0 wt%, 2 wt%, 5 wt%, 10 wt% respectively. It increases with increasing IL concentration for all the aqueous mixtures. The solvent regeneration was also studied at different temperatures in order to recover and reuse the solvent for cyclic absorption. The slight decrease in CO

solubility was noted for 20 wt% MEA +10 wt% [TBA][OH] mixture. However, this mixture exhibits higher absorption/desorption rate and regeneration efficiency than other mixtures. The regeneration energy of this mixture was also calculated as 28.6 kJ/mol of CO

, which is 32% less than that of baseline 30 wt% MEA. Furthermore, the physicochemical properties such as density, viscosity and surface tension for all the solvent blends were studied experimentally.

Study on the desulfurization performance of iron/ethanolamine/deep eutectic solvent system

Xinpeng Liu, Baohua Wang, Yahui Qiu, Xiaole Dong, Yixin Song, Qingmei Meng, Menghong LiPMID: 33725305 DOI: 10.1007/s11356-021-13487-4

Abstract

Deep eutectic solvent (DES) was applied as the solvent of iron/alcohol amine system, and the prepared iron/ethanolamine/DES system was found to be a good desulfurizer for HS removal. The absorbents were characterized by Fourier transform infrared spectroscopy. The iron/ethanolamine/DES system showed a significantly enhanced desulfurization performance compared with DES solution of iron or alcohol amine separately. Besides, the absorbents showed relatively stable desulfurization performance, which could keep a high H

S removal efficiency in a wide temperature range from 30-90°C. The iron/ethanolamine/DES system could be recycled for at least three times. The desulfurization product was analyzed by energy dispersive spectrum and X-ray diffraction, and the desulfurization product was identified as sulfur element.

Adsorption of Hydrophilic Amine-Based Protic Ionic Liquids on Iron-Based Substrates

Kotaro Kaneko, Masaaki Akamatsu, Kenichi Sakai, Hideki SakaiPMID: 33583920 DOI: 10.5650/jos.ess20279

Abstract

We synthesized hydrophilic amine-based protic ionic liquids (PILs) with hydroxy groups in their cations and anions, and characterized their adsorption at a solid (iron-based substrate) / aqueous solution interface. The IL samples employed in this study were triethanolamine lactate, diethanolamine lactate, and monoethanolamine lactate. Quartz crystal microbalance with dissipation monitoring (QCM-D) measurements revealed that the adsorption mass of the hydrophilic PILs was larger than that of the comparative materials, including a non-IL sample (1,2,6-hexanetriol) and an OH-free sample in the cations (triethylamine lactate). Additionally, an increase in the number of hydroxy groups in the cations resulted in an increased adsorption mass. Force curve measurements by atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) measurements proved the high adsorption density of the hydrophilic PILs on the iron-based substrate. A decreased kinetic friction coefficient was also observed in the hydrophilic PIL systems. Moreover, hydrophilic PILs are expected to have potential applications as water-soluble lubricants and additives for metal surface treatments.Unravelling the Molecular Mechanisms Underlying the Protective Effect of Lactate on the High-Pressure Resistance of

Cristina Serra-Castelló, Ilario Ferrocino, Anna Jofré, Luca Cocolin, Sara Bover-Cid, Kalliopi RantsiouPMID: 33946460 DOI: 10.3390/biom11050677

Abstract

Formulations with lactate as an antimicrobial and high-pressure processing (HPP) as a lethal treatment are combined strategies used to controlin cooked meat products. Previous studies have shown that when HPP is applied in products with lactate, the inactivation of

is lower than that without lactate. The purpose of the present work was to identify the molecular mechanisms underlying the piezo-protection effect of lactate. Two

strains (CTC1034 and EGDe) were independently inoculated in a cooked ham model medium without and with 2.8% potassium lactate. Samples were pressurized at 400 MPa for 10 min at 10 °C. Samples were subjected to RNA extraction, and a shotgun transcriptome sequencing was performed. The short exposure of

cells to lactate through its inoculation in a cooked ham model with lactate 1h before HPP promoted a shift in the pathogen's central metabolism, favoring the metabolism of propanediol and ethanolamine together with the synthesis of the B12 cofactor. Moreover, the results suggest an activated methyl cycle that would promote modifications in membrane properties resulting in an enhanced resistance of the pathogen to HPP. This study provides insights on the mechanisms developed by

in response to lactate and/or HPP and sheds light on the understanding of the piezo-protective effect of lactate.

Choline transporter-like proteins 1 and 2 are newly identified plasma membrane and mitochondrial ethanolamine transporters

Adrian Taylor, Sophie Grapentine, Jasmine Ichhpuniani, Marica BakovicPMID: 33789160 DOI: 10.1016/j.jbc.2021.100604

Abstract

The membrane phospholipids phosphatidylcholine and phosphatidylethanolamine (PE) are synthesized de novo by the CDP-choline and CDP-ethanolamine (Kennedy) pathway, in which the extracellular substrates choline and ethanolamine are transported into the cell, phosphorylated, and coupled with diacylglycerol to form the final phospholipid product. Although multiple transport systems have been established for choline, ethanolamine transport is poorly characterized and there is no single protein assigned a transport function for ethanolamine. The solute carriers 44A (SLC44A) known as choline transporter-like proteins-1 and -2 (CTL1 and CTL2) are choline transporter at the plasma membrane and mitochondria. We report a novel function of CTL1 and CTL2 in ethanolamine transport. Using the lack or the gain of gene function in combination with specific antibodies and transport inhibitors we established two distinct ethanolamine transport systems of a high affinity, mediated by CTL1, and of a low affinity, mediated by CTL2. Both transporters are Na-independent ethanolamine/H

antiporters. Primary human fibroblasts with separate frameshift mutations in the CTL1 gene (M1= SLC44A1

and M2= SLC44A1

) are devoid of CTL1 ethanolamine transport but maintain unaffected CTL2 transport. The lack of CTL1 in M2 cells reduced the ethanolamine transport, the flux through the CDP-ethanolamine Kennedy pathway, and PE synthesis. In contrast, overexpression of CTL1 in M2 cells improved ethanolamine transport and PE synthesis. These data firmly establish that CTL1 and CTL2 are the first identified ethanolamine transporters in whole cells and mitochondria, with intrinsic roles in de novo PE synthesis by the Kennedy pathway and intracellular redistribution of ethanolamine.

The Intestinal Fatty Acid-Enteroendocrine Interplay, Emerging Roles for Olfactory Signaling and Serotonin Conjugates

Jocelijn MeijerinkPMID: 33807994 DOI: 10.3390/molecules26051416

Abstract

Intestinal enteroendocrine cells (EECs) respond to fatty acids from dietary and microbial origin by releasing neurotransmitters and hormones with various paracrine and endocrine functions. Much has become known about the underlying signaling mechanisms, including the involvement of G-protein coupled receptors (GPCRs), like free fatty acids receptors (FFARs). This review focusses on two more recently emerging research lines: the roles of odorant receptors (ORs), and those of fatty acid conjugates in gut. Odorant receptors belong to a large family of GPCRs with functional roles that only lately have shown to reach beyond the nasal-oral cavity. In the intestinal tract, ORs are expressed on serotonin (5-HT) and glucagon-like-peptide-1 (GLP-1) producing enterochromaffin and enteroendocrine L cells, respectively. There, they appear to function as chemosensors of microbiologically produced short-, and branched-chain fatty acids. Another mechanism of fatty acid signaling in the intestine occurs via their conjugates. Among them, conjugates of unsaturated long chain fatty acids and acetate with 5-HT,-acyl serotonins have recently emerged as mediators with immune-modulatory effects. In this review, novel findings in mechanisms and molecular players involved in intestinal fatty acid biology are highlighted and their potential relevance for EEC-mediated signaling to the pancreas, immune system, and brain is discussed.